molecular formula C20H20N4O3S2 B2732644 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034467-89-3

4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No. B2732644
CAS RN: 2034467-89-3
M. Wt: 428.53
InChI Key: FZQVIAPVFNBNJK-UHFFFAOYSA-N
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Description

4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide, also known as PPSB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

Heterocyclic Synthesis Applications

The synthesis and reactivity of compounds related to 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide have been explored in the context of developing heterocyclic compounds. For instance, the study on thiophenylhydrazonoacetates highlighted the synthesis of various heterocyclic derivatives through coupling reactions, showcasing the chemical versatility of similar compounds in creating a wide array of potentially bioactive heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Anticancer Activity

Research on polysubstituted 4H-pyran derivatives, synthesized through microwave-assisted methods, revealed significant anticancer activity. These findings indicate the potential therapeutic applications of compounds structurally related to 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide in oncology, emphasizing their role in the development of new anticancer agents (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).

Antimicrobial and Antioxidant Activities

Compounds related to 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide have been synthesized and evaluated for their antimicrobial and antioxidant properties. For example, new pyrazolopyridines demonstrated promising antimicrobial activity against a range of pathogens and displayed significant antioxidant effects, underscoring the potential of these compounds in developing new antimicrobial and antioxidant agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Molecular Docking and Screening

The molecular docking and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from compounds with a similar structural framework, have demonstrated moderate to good binding energies against targeted proteins. This suggests the utility of these compounds in drug discovery, particularly for antimicrobial and antioxidant applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Crystal Structure and Theoretical Studies

Crystal structure and theoretical studies on derivatives, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, provide insights into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the physicochemical properties and potential biological interactions of compounds related to 4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).

properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c25-20(23-13-18-19(22-9-8-21-18)16-7-12-28-14-16)15-3-5-17(6-4-15)29(26,27)24-10-1-2-11-24/h3-9,12,14H,1-2,10-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQVIAPVFNBNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyrrolidin-1-ylsulfonyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

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